N-[4-(4-benzoyl-1,4-diazepan-1-yl)-4-oxobutan-2-yl]cyclohexanecarboxamide
Description
N-[4-(4-Benzoyl-1,4-diazepan-1-yl)-4-oxobutan-2-yl]cyclohexanecarboxamide is a complex organic compound that belongs to the class of diazepanes This compound is characterized by its unique structure, which includes a diazepane ring, a benzoyl group, and a cyclohexanecarboxamide moiety
Properties
IUPAC Name |
N-[4-(4-benzoyl-1,4-diazepan-1-yl)-4-oxobutan-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O3/c1-18(24-22(28)19-9-4-2-5-10-19)17-21(27)25-13-8-14-26(16-15-25)23(29)20-11-6-3-7-12-20/h3,6-7,11-12,18-19H,2,4-5,8-10,13-17H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCWGQOMGCHLCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCCN(CC1)C(=O)C2=CC=CC=C2)NC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-benzoyl-1,4-diazepan-1-yl)-4-oxobutan-2-yl]cyclohexanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through an intramolecular asymmetric reductive amination of the corresponding aminoketones using imine reductase enzymes.
Introduction of the Benzoyl Group: The benzoyl group is introduced via a benzoylation reaction, where the diazepane intermediate is treated with benzoyl chloride in the presence of a base such as triethylamine.
Attachment of the Cyclohexanecarboxamide Moiety: The final step involves the coupling of the benzoylated diazepane with cyclohexanecarboxylic acid using carbodiimide chemistry.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for enzyme selection, optimization of reaction conditions, and purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Benzoyl-1,4-diazepan-1-yl)-4-oxobutan-2-yl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the diazepane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzoyl chloride in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[4-(4-Benzoyl-1,4-diazepan-1-yl)-4-oxobutan-2-yl]cyclohexanecarboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(4-benzoyl-1,4-diazepan-1-yl)-4-oxobutan-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing substrate binding . The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects.
Comparison with Similar Compounds
Similar Compounds
Suvorexant: A dual orexin receptor antagonist used for the treatment of insomnia.
Ripasudil: A Rho-associated kinase inhibitor used for the treatment of glaucoma and ocular hypertension.
Fasudil: Another Rho-associated kinase inhibitor with similar applications.
Uniqueness
N-[4-(4-Benzoyl-1,4-diazepan-1-yl)-4-oxobutan-2-yl]cyclohexanecarboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and industrial use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
